molecular formula C21H22F3N3O3S B10932123 1-[4-({4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one

1-[4-({4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one

Cat. No.: B10932123
M. Wt: 453.5 g/mol
InChI Key: VEUAYPNIKQXUMB-UHFFFAOYSA-N
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Description

1-[4-({4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one is a complex organic compound that features a trifluoromethyl group, a piperazine ring, a sulfonyl group, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-({4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Sulfonylation: The sulfonyl group can be introduced by reacting the piperazine derivative with a sulfonyl chloride.

    Formation of the Pyrrolidinone Ring: The final step involves the cyclization of the intermediate compound to form the pyrrolidinone ring.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[4-({4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halides, sulfonates, or organometallic compounds can be used for substitution reactions.

Major Products: The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the effects of trifluoromethyl and sulfonyl groups on biological activity.

    Medicine: The compound may have potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.

    Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 1-[4-({4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily, while the sulfonyl group can increase its binding affinity to certain targets.

Comparison with Similar Compounds

1-[4-({4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one can be compared to other compounds with similar structures, such as:

    1-[4-(4-Phenylpiperazin-1-yl)sulfonyl]phenyl]pyrrolidin-2-one: This compound lacks the trifluoromethyl group, which may affect its biological activity and chemical properties.

    1-[4-({4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}sulfonyl)phenyl]piperidin-2-one: This compound has a piperidine ring instead of a pyrrolidinone ring, which may influence its reactivity and mechanism of action.

The presence of the trifluoromethyl group in this compound makes it unique, as this group can significantly impact the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets.

Properties

Molecular Formula

C21H22F3N3O3S

Molecular Weight

453.5 g/mol

IUPAC Name

1-[4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one

InChI

InChI=1S/C21H22F3N3O3S/c22-21(23,24)16-3-1-4-18(15-16)25-11-13-26(14-12-25)31(29,30)19-8-6-17(7-9-19)27-10-2-5-20(27)28/h1,3-4,6-9,15H,2,5,10-14H2

InChI Key

VEUAYPNIKQXUMB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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